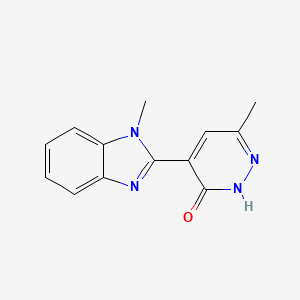

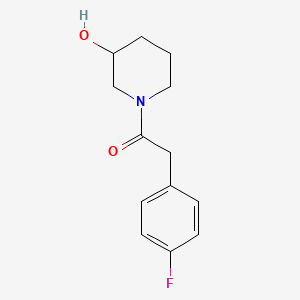

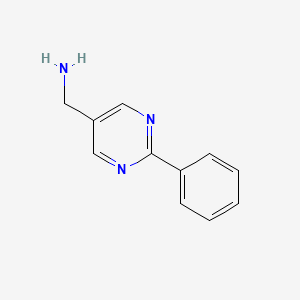

![molecular formula C12H18ClNO2 B1463422 Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride CAS No. 1258640-06-0](/img/structure/B1463422.png)

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride

Vue d'ensemble

Description

“Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1258640-06-0 . It has a molecular weight of 243.73 . The IUPAC name for this compound is "methyl 3-amino-2-(2-methylbenzyl)propanoate hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique

Synthesis and Antidepressive Activity

Researchers have synthesized derivatives similar to the compound , exploring their potential antidepressive activities. For instance, the synthesis of compounds with structural similarities has been reported, with studies focusing on their antidepressant properties as evaluated through various in vivo tests, such as the forced swimming test in mice (Tao Yuan, 2012).

Synthetic Routes and Derivatives

The exploration of synthetic routes towards derivatives of related structures has been thoroughly investigated. This includes the synthesis of a range of derivatives through diverse strategies, highlighting the chemical flexibility and potential pharmaceutical applications of these compounds (Heather Tye & Catharine L. Skinner, 2002).

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activities. Research has been conducted on the synthesis and antimicrobial activity evaluation of N-Substituted-β-amino acid derivatives, revealing good efficacy against various bacteria and fungi, indicating potential for pharmaceutical application in treating infections (Kristina Mickevičienė et al., 2015).

Enantioseparation and Structural Studies

The enantioseparation of isomeric compounds closely related to the methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate has been studied, highlighting the importance of chiral discrimination in pharmaceutical applications. This research demonstrates the capability to separate enantiomers, which is crucial for the development of drugs with higher efficacy and lower side effects (Yang Jin et al., 2020).

Hydrogen Bonding and Polymorphism

Investigations into hydrogen bonding and polymorphism of amino alcohol salts with related compounds offer insights into the structural properties that influence the behavior and reactivity of these molecules. This research aids in understanding the molecular interactions that can affect the stability, solubility, and overall effectiveness of pharmaceutical compounds (Nina Podjed & B. Modec, 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

The specific role of these targets can vary widely depending on the physiological context .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and regulation of gene expression .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride can be influenced by a variety of environmental factors. These may include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEYVZZRSXQLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride | |

CAS RN |

1258640-06-0 | |

| Record name | Benzenepropanoic acid, α-(aminomethyl)-2-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

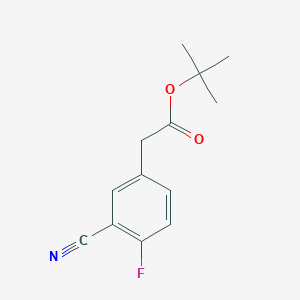

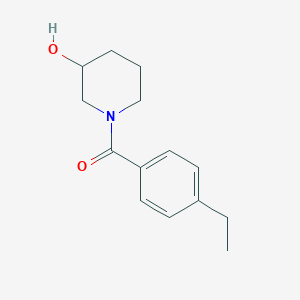

![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)

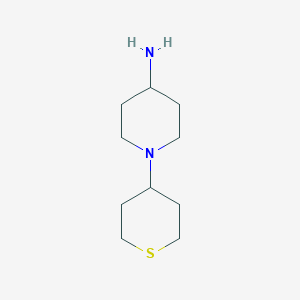

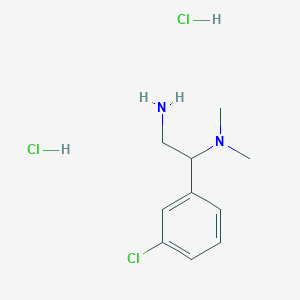

![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)

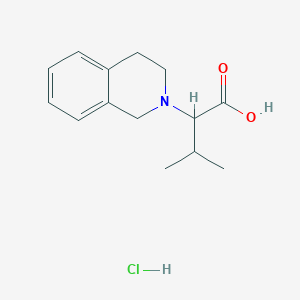

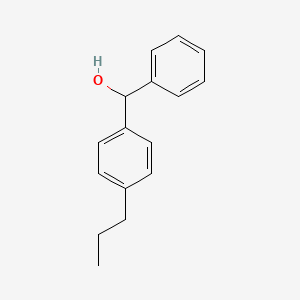

![N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1463351.png)

![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)